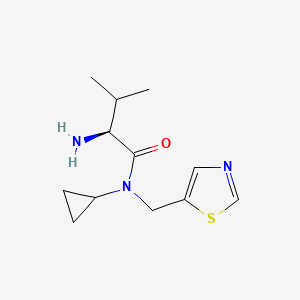

(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1,3-thiazol-5-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-8(2)11(13)12(16)15(9-3-4-9)6-10-5-14-7-17-10/h5,7-9,11H,3-4,6,13H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKYORPGSRLYSW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CN=CS1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CN=CS1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150463 | |

| Record name | Butanamide, 2-amino-N-cyclopropyl-3-methyl-N-(5-thiazolylmethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354009-01-0 | |

| Record name | Butanamide, 2-amino-N-cyclopropyl-3-methyl-N-(5-thiazolylmethyl)-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354009-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-amino-N-cyclopropyl-3-methyl-N-(5-thiazolylmethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₈ClN₃OS, with a molecular weight of approximately 289.8247 g/mol. The compound features an amino group, a thiazole ring, and a cyclopropyl moiety, which contribute to its biological activity and potential medicinal applications.

Research indicates that this compound primarily acts as an inhibitor of fatty acid-binding proteins (FABPs). FABPs play a crucial role in lipid metabolism and cellular signaling, making this compound a candidate for therapeutic applications in metabolic disorders. The exact mechanism involves binding to specific protein targets, modulating their activity, and thereby influencing lipid metabolism pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies indicate that it may inhibit the growth of cancer cells by disrupting metabolic pathways essential for tumor survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains thiazole; lacks cyclopropyl | Moderate FABP inhibition |

| Compound B | Cyclopropyl group; different functional groups | Weak anti-inflammatory |

| Compound C | Similar thiazole structure; no amino group | Antimicrobial properties |

This table highlights how the unique combination of structural elements in this compound contributes to its specific biological activities, particularly as an inhibitor of fatty acid-binding proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of FABPs : A study demonstrated that this compound effectively inhibits FABPs, leading to altered lipid metabolism in cellular models. This inhibition was quantified using biochemical assays that measured fatty acid uptake and utilization.

- Antimicrobial Efficacy : In vitro tests showed that this compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.

- Cancer Cell Growth Inhibition : Research conducted on various cancer cell lines revealed that the compound could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Butyramide Derivatives

The compound’s structure can be compared to analogs with modified substituents, which influence physicochemical properties and biological activity. Key examples include:

a) (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide

- Substituents : Replaces the thiazol-5-ylmethyl group with a 2,5-dichlorobenzyl moiety.

- Chlorine atoms may introduce steric and electronic effects, altering binding affinity in biological targets.

- Availability : Currently available from Parchem Chemicals, suggesting robust synthetic routes or favorable stability .

b) Thiazol-5-ylmethyl-Containing Carbamates (Pharmacopeial Forum PF 43(1))

- Examples :

- Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate .

- (3S,4S,6S,10S,13S,15S,16S)-Bis(thiazol-5-ylmethyl)-4,15-dihydroxy-10-isopropyl-8,11-dioxo-3,6,13,16-tetrabenzyl-2,7,9,12,17-pentaazaoctadecanedioate .

- Structural Implications :

- These compounds incorporate the thiazol-5-ylmethyl group into larger, multifunctional scaffolds, often with hydroxy, ureido, or benzyl substituents.

- The complexity suggests use in pharmaceutical intermediates or protease inhibitors, where the thiazole ring may participate in hydrogen bonding or π-π interactions.

Functional Group Analysis

- Thiazole vs. Dichlorobenzyl :

- Thiazole : A five-membered heterocycle with nitrogen and sulfur atoms, often enhancing binding to metalloenzymes or improving metabolic stability.

- Dichlorobenzyl : A lipophilic aromatic group that may increase bioavailability but could pose toxicity risks due to bioaccumulation.

- Cyclopropyl Group : Present in both the target compound and the dichlorobenzyl analog, this substituent likely restricts conformational flexibility, improving target selectivity .

Data Table: Structural and Commercial Comparison

Research Implications and Notes

- Discontinuation of Target Compound: The discontinuation of this compound may reflect challenges in synthesis, stability, or efficacy compared to alternatives like the dichlorobenzyl variant .

- Thiazole in Drug Design : Thiazole-containing compounds in Pharmacopeial Forum entries highlight the group’s versatility in complex medicinal chemistry applications, though their advanced structures may limit scalability .

- Substituent Optimization : The dichlorobenzyl analog’s commercial availability underscores the importance of substituent choice in balancing lipophilicity, stability, and synthetic feasibility .

Q & A

Q. What are the challenges in synthesizing multi-functional analogs of this compound?

- Methodological Answer :

- Orthogonal protection : Use Boc/Fmoc groups to sequentially functionalize amino and thiazole moieties .

- Reaction compatibility : Avoid conditions that degrade cyclopropane (e.g., strong acids) by selecting mild catalysts (e.g., Pd(OAc)2 for cross-couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.